N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-(2-cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)9-5-4-7-2-3-7/h7H,2-5H2,1H3,(H,9,10,11) |
InChI Key |
OQMNEPMDUHTGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)NCCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the cyclopropylethyl group. One common method involves the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions. The cyclopropylethyl group can be introduced via a Grignard reaction or through the use of cyclopropyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted oxadiazoles.
Scientific Research Applications
N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, leading to the disruption of normal cellular processes. The cyclopropyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Oxadiazol-5-amine Derivatives
Structural and Physicochemical Properties
The table below summarizes key analogs, their substituents, and properties:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in Ox6) increase polarity and melting points but may reduce metabolic stability . Cyclopropylethyl vs. Bulkier groups (e.g., tert-butyl) enhance steric hindrance, possibly limiting binding to flat active sites .
Biological Activity
N-(2-Cyclopropylethyl)-3-methyl-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole class, known for its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in medicinal chemistry.
- Molecular Formula : C8H13N3O
- Molecular Weight : 167.21 g/mol
- IUPAC Name : this compound
The compound features a unique oxadiazole structure with a cyclopropyl group attached to an ethyl chain and a methyl group at the 3-position of the oxadiazole ring. Its distinctive configuration contributes to its biological activity and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This can be achieved through reactions involving nitriles and hydrazine derivatives.
- Introduction of the Cyclopropylethyl Group : Common methods include Grignard reactions or utilizing cyclopropyl halides in the presence of a base.
These synthetic routes highlight the compound's accessibility for further modifications and studies in biological contexts .
Biological Activity
This compound exhibits several significant biological activities:
Enzyme Inhibition
Research indicates that compounds with oxadiazole moieties often act as inhibitors for various enzymes. For instance:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition : These enzymes are critical in neurodegenerative diseases. The oxadiazole structure enhances binding affinity to these enzymes, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease .
Antimicrobial Properties
Studies have suggested that this compound may possess antimicrobial properties. This is attributed to its ability to disrupt cellular processes in microorganisms, making it a candidate for further investigation in antibiotic development .
Anticancer Activity
Preliminary research indicates that this compound may exhibit anticancer properties. Its mechanism may involve inducing apoptosis in cancer cells or inhibiting proliferation through interaction with specific molecular targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Cyclopropylamine | Cyclopropylamine | Lacks oxadiazole ring; primarily studied for neuroactivity |
| 1,2,4-Oxadiazole Derivatives | Oxadiazole Derivatives | Known for various pharmacological activities including antimicrobial and anticancer effects |
This compound stands out due to its combination of the cyclopropyl group and the oxadiazole ring structure, which imparts distinct chemical and biological properties not commonly found in other compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of oxadiazoles similar to this compound:
- Study on Neuroprotective Effects : A recent study evaluated various oxadiazole derivatives for their ability to inhibit AChE and BChE. The findings indicated that certain derivatives displayed significant neuroprotective effects and potential as dual inhibitors against neurodegeneration .
- Antimicrobial Efficacy Assessment : Another research effort focused on assessing the antimicrobial efficacy of oxadiazoles against common pathogens. Results showed promising activity against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
